molecular formula C13H10N8O3 B392172 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE

Katalognummer: B392172
Molekulargewicht: 326.27g/mol
InChI-Schlüssel: XUOGZDUYWLQACW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

The synthesis of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the nitro group: Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the tetraazole ring: This can be achieved through the reaction of an appropriate precursor with sodium azide under high-temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and safety.

Analyse Chemischer Reaktionen

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as high energy density materials for explosives or propellants.

Wirkmechanismus

The mechanism of action of 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyran and tetraazole derivatives, such as:

Compared to these compounds, 2-AMINO-6-METHYL-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4-(3-PYRIDYL)-4H-PYRAN-3-CARBONITRILE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H10N8O3

Molekulargewicht

326.27g/mol

IUPAC-Name

2-amino-6-methyl-5-(5-nitrotetrazol-2-yl)-4-pyridin-3-yl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C13H10N8O3/c1-7-11(20-18-13(17-19-20)21(22)23)10(8-3-2-4-16-6-8)9(5-14)12(15)24-7/h2-4,6,10H,15H2,1H3

InChI-Schlüssel

XUOGZDUYWLQACW-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)N3N=C(N=N3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.